molecular formula C10H8FNO2 B3394789 (2-(4-Fluorophenyl)oxazol-4-yl)methanol CAS No. 885273-80-3

(2-(4-Fluorophenyl)oxazol-4-yl)methanol

Cat. No.: B3394789
CAS No.: 885273-80-3
M. Wt: 193.17 g/mol
InChI Key: DBOXJDSKFBARHM-UHFFFAOYSA-N
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Description

(2-(4-Fluorophenyl)oxazol-4-yl)methanol is a heterocyclic compound featuring an oxazole core substituted with a 4-fluorophenyl group at the 2-position and a hydroxymethyl group at the 4-position. Its molecular formula is C₁₀H₈FNO₂ (MW: 193.18 g/mol). The fluorine atom enhances metabolic stability and modulates electronic properties, while the hydroxymethyl group offers a site for further functionalization .

Properties

IUPAC Name

[2-(4-fluorophenyl)-1,3-oxazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-8-3-1-7(2-4-8)10-12-9(5-13)6-14-10/h1-4,6,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOXJDSKFBARHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CO2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288880
Record name 2-(4-Fluorophenyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-80-3
Record name 2-(4-Fluorophenyl)-4-oxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885273-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)-4-oxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901288880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

(2-(4-Fluorophenyl)oxazol-4-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2-(4-Fluorophenyl)oxazol-4-yl)methanol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of (2-(4-Fluorophenyl)oxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring and the fluorophenyl group contribute to its binding affinity and specificity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key analogs of (2-(4-Fluorophenyl)oxazol-4-yl)methanol, differing in substituents on the phenyl ring or oxazole core:

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key References
(2-(4-Fluorophenyl)oxazol-4-yl)methanol 4-F (phenyl) C₁₀H₈FNO₂ 193.18 Not provided
[2-(2-Chlorophenyl)oxazol-4-yl]methanol 2-Cl (phenyl) C₁₀H₈ClNO₂ 209.63 Not provided
[2-(4-Bromophenyl)oxazol-4-yl]methanol 4-Br (phenyl) C₁₀H₈BrNO₂ 254.08 36841-48-2
[2-(4-Methoxyphenyl)oxazol-4-yl]methanol 4-OCH₃ (phenyl) C₁₁H₁₁NO₃ 205.21 885273-76-7
(2-(4-Nitrophenyl)oxazol-4-yl)methanol 4-NO₂ (phenyl) C₁₀H₇N₂O₄ 219.18 36841-50-6
(5-(3-(Methoxymethyl)phenyl)oxazol-4-yl)methanol 3-(CH₂OCH₃) (phenyl) C₁₂H₁₃NO₃ 219.24 1373766-47-2

Notes:

  • Halogen substituents (F, Cl, Br) increase molecular weight and influence lipophilicity, with bromine contributing the most (MW 254.08 g/mol) .
  • Electron-donating groups (e.g., -OCH₃) reduce oxidative instability compared to electron-withdrawing groups (e.g., -NO₂) .

Key Research Findings

Fluorine vs. Methoxy : The 4-fluorophenyl analog exhibits higher metabolic stability in vivo compared to the 4-methoxyphenyl variant, attributed to fluorine’s resistance to oxidative enzymes .

Bromine Utility : The bromo analog (CAS 36841-48-2) demonstrates superior cross-coupling reactivity in Pd-catalyzed reactions, enabling rapid diversification .

Safety Profiles : Chloro and nitro analogs require more stringent handling protocols than fluorine- or methoxy-substituted compounds due to higher toxicity risks .

Biological Activity

(2-(4-Fluorophenyl)oxazol-4-yl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (2-(4-Fluorophenyl)oxazol-4-yl)methanol is C10H8FNO2, with a molecular weight of 195.18 g/mol. The structure features an oxazole ring substituted with a fluorophenyl group, which may influence its pharmacological properties through interactions with biological targets.

The biological activity of (2-(4-Fluorophenyl)oxazol-4-yl)methanol is primarily attributed to its ability to interact with various molecular targets within biological systems. The oxazole moiety is known for its role in modulating enzyme activity, particularly in pathways related to inflammation and pain.

Antimicrobial Activity

Research has suggested that compounds containing oxazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazole can inhibit the growth of various bacterial strains, indicating potential use as antimicrobial agents .

Analgesic and Anti-inflammatory Effects

A series of studies have explored the analgesic properties of oxazole derivatives. In particular, compounds similar to (2-(4-Fluorophenyl)oxazol-4-yl)methanol have been evaluated for their efficacy in pain models such as the writhing test and hot plate test. These studies indicate that certain oxazole derivatives can effectively reduce pain sensation, potentially through inhibition of cyclooxygenase (COX) enzymes .

Study on Analgesic Activity

In a study assessing the analgesic activity of oxazol derivatives, researchers synthesized several compounds and evaluated their effects on pain-related pathways. The results indicated that some compounds exhibited IC50 values lower than that of standard analgesics like celecoxib, suggesting superior efficacy in inhibiting COX-2 enzyme activity .

Toxicity Assessment

Acute toxicity studies conducted on similar oxazole compounds revealed low toxicity profiles. Histopathological examinations showed no significant adverse effects on vital organs in animal models, supporting the safety profile of these compounds for further development .

Data Tables

Activity Compound IC50 (µM) Notes
COX-2 Inhibition2-(4-Fluorophenyl)oxazol-4-ylmethanol< 0.05More effective than celecoxib in some cases .
Antimicrobial EfficacyVarious Oxazole DerivativesVariesSignificant inhibition against multiple bacterial strains .
Acute Toxicity2-(4-Fluorophenyl)oxazol-4-ylmethanolLD50 > 2000 mg/kgNo lethal effects observed in mice .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(4-Fluorophenyl)oxazol-4-yl)methanol
Reactant of Route 2
(2-(4-Fluorophenyl)oxazol-4-yl)methanol

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